molecular formula C9H10BNO3 B13465220 (1-Methyl-2-oxoindolin-5-yl)boronic acid

(1-Methyl-2-oxoindolin-5-yl)boronic acid

Katalognummer: B13465220
Molekulargewicht: 190.99 g/mol
InChI-Schlüssel: AIAZAPDHBMATGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-2-oxoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-2-oxoindolin-5-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Vorbereitungsmethoden

The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.

Analyse Chemischer Reaktionen

(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:

Vergleich Mit ähnlichen Verbindungen

(1-Methyl-2-oxoindolin-5-yl)boronic acid can be compared with other similar compounds:

Eigenschaften

Molekularformel

C9H10BNO3

Molekulargewicht

190.99 g/mol

IUPAC-Name

(1-methyl-2-oxo-3H-indol-5-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3

InChI-Schlüssel

AIAZAPDHBMATGY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.